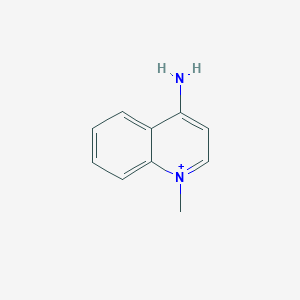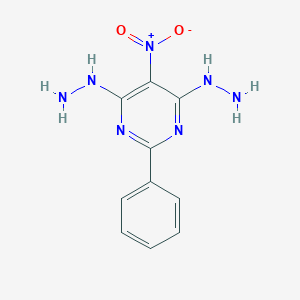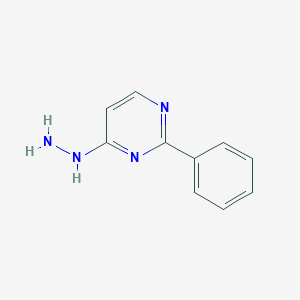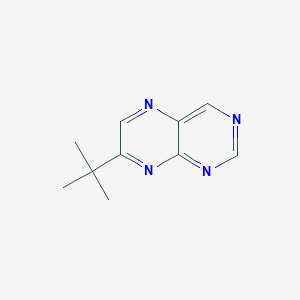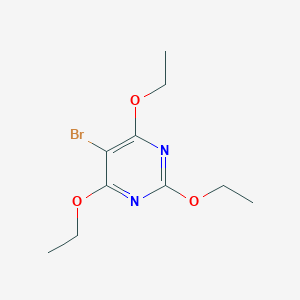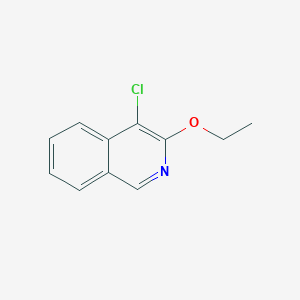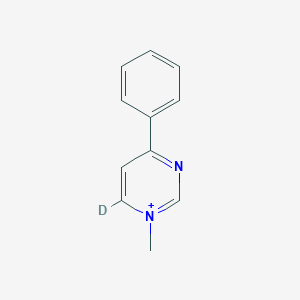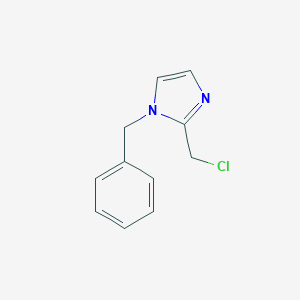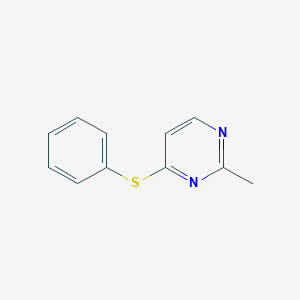
2-Bromo-4,6-diphenylpyrimidine
Descripción general
Descripción
2-Bromo-4,6-diphenylpyrimidine is a chemical compound with the molecular formula C16H11BrN2 and a molecular weight of 311.18 . It is a solid substance at 20°C and appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
This compound is a solid substance at 20°C . It appears as a white to light yellow powder or crystal . The melting point ranges from 127.0 to 131.0°C .Aplicaciones Científicas De Investigación
Synthetic Applications and Mechanistic Insights
SN(ANRORC) Mechanism in Amination :The amination of 2-halogeno-4,6-diphenylpyrimidines, including 2-bromo-4,6-diphenylpyrimidine, has been studied, revealing a significant pathway through the SN(ANRORC) mechanism, particularly in the presence of potassium amide in liquid ammonia. This process facilitates the conversion to corresponding 2-amino compounds, offering insights into nucleophilic substitution reactions involving ring-opening mechanisms (Kroon & Plas, 2010).
Palladium-Catalyzed C-C Coupling :In the context of synthesizing novel pyridine-based derivatives, this compound serves as a precursor in palladium-catalyzed Suzuki cross-coupling reactions. This methodology enables the efficient generation of structurally diverse pyrimidines, highlighting its utility in creating complex molecules for various applications, including material science and pharmaceutical development (Ahmad et al., 2017).
Biological Activity
Adenosine Receptor Antagonists :Carbamate substituted 2-amino-4,6-diphenylpyrimidines, derived from this compound, have been evaluated as potential adenosine A1 and A2A receptor antagonists. These compounds exhibit promising dual affinities, indicating their potential in therapeutic applications such as the treatment of Parkinson's disease. This underscores the significance of this compound in the development of bioactive molecules (Robinson et al., 2016).
Antiviral and Antimicrobial Agents
Antiviral Activity :Derivatives of this compound have been synthesized and evaluated for their antiviral activity, demonstrating potential against various viruses. This includes studies on compounds like 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, highlighting the broader implications of using this compound as a foundational structure for antiviral research (Dinakaran et al., 2003).
Material Science and Cheminformatics
Suzuki Cross-Coupling and DFT Studies :The utility of this compound extends into material science, where its derivatives are synthesized via Suzuki cross-coupling reactions. These derivatives are further analyzed using density functional theory (DFT) to elucidate their electronic properties, demonstrating the compound's versatility in the synthesis and analysis of novel materials with potential applications in liquid crystals and other advanced materials (Ahmad et al., 2017).
Safety and Hazards
2-Bromo-4,6-diphenylpyrimidine is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mecanismo De Acción
Mode of Action
The mode of action of 2-Bromo-4,6-diphenylpyrimidine is currently unknown . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
2-bromo-4,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGIIKKUKINTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306730 | |
| Record name | 2-Bromo-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56181-49-8 | |
| Record name | 2-Bromo-4,6-diphenylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56181-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: What is the significance of the dimerization reaction described in the paper?
A1: The paper [] describes an efficient method for synthesizing 2,2′-bipyrimidines from 2-halopyrimidines. This is significant because 2,2′-bipyrimidines are important building blocks in various fields, including pharmaceuticals, materials science, and catalysis. Specifically, the paper highlights the dimerization of 2-bromo-4,6-diphenylpyrimidine to its corresponding 2,2′-bipyrimidine derivative. This reaction utilizes nickel chloride, triphenylphosphine, and zinc in dimethylformamide as a solvent. This methodology provides a useful route to access diverse 2,2′-bipyrimidine derivatives, which can then be further modified for various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

